Methyl-azatoxin

Description

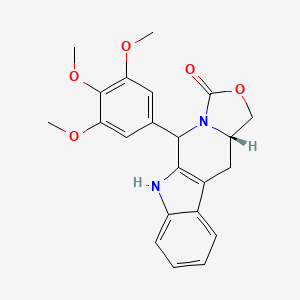

Structure

3D Structure

Properties

Molecular Formula |

C22H22N2O5 |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

(15S)-10-(3,4,5-trimethoxyphenyl)-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one |

InChI |

InChI=1S/C22H22N2O5/c1-26-17-8-12(9-18(27-2)21(17)28-3)20-19-15(10-13-11-29-22(25)24(13)20)14-6-4-5-7-16(14)23-19/h4-9,13,20,23H,10-11H2,1-3H3/t13-,20?/m0/s1 |

InChI Key |

SCLLIEKCYQJGGW-SZQRVLIRSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3=C(C[C@@H]4N2C(=O)OC4)C5=CC=CC=C5N3 |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3=C(CC4N2C(=O)OC4)C5=CC=CC=C5N3 |

Synonyms |

4'-methylazatoxin NSC 662306 NSC-662306 |

Origin of Product |

United States |

Historical Perspectives and Rational Design Principles of Azatoxin and Its Methylated Derivatives

Genesis of Azatoxin (B154769) as a Hybrid Pharmacophore

Azatoxin was conceived through a rational drug design approach, aiming to create a novel inhibitor of DNA topoisomerase II (top2), a critical enzyme in DNA replication and repair. nih.gov The fundamental concept was to generate a hybrid molecule that merges the structural features of two distinct and well-characterized topoisomerase II-targeted anticancer drugs: etoposide (B1684455) and ellipticine (B1684216). nih.govnih.gov This strategy was intended to broaden the diversity of available anticancer agents by combining different pharmacophoric elements known to interact with the enzyme. nih.gov

The pharmacophore model for topoisomerase II inhibitors that guided the design of azatoxin proposed at least two essential domains: a quasiplanar polycyclic ring system, presumed to bind between DNA base pairs, and a pendant substituent, thought to interact with the enzyme or the DNA grooves. creativebiolabs.net Azatoxin's structure ingeniously fuses chemical moieties from both etoposide and ellipticine to fit this model. nih.govnih.gov

Further characterization revealed that azatoxin indeed acts as a mechanistic hybrid of its parent compounds. nih.govnih.gov Similar to etoposide, it binds to DNA in a nonintercalative manner. nih.govnih.gov However, its mechanism of stimulating DNA scission more closely resembles that of ellipticine, as it does not affect enzyme-mediated DNA religation and appears to primarily enhance the formation of the cleavage complex. nih.govnih.gov Competition studies have confirmed that azatoxin interacts with the same enzyme domain on topoisomerase II as etoposide and ellipticine. nih.govnih.gov Interestingly, research also revealed that azatoxin inhibits tubulin polymerization, a discovery that paved the way for the development of its methylated derivatives with selective activities. nih.gov

Design Rationale for Selective Molecular Targeting in Azatoxin Analogues

The dual activity of azatoxin, inhibiting both topoisomerase II and tubulin polymerization, presented a unique opportunity for further refinement through medicinal chemistry. nih.gov The cytotoxicity of azatoxin was found to be concentration-dependent, with action on tubulin at lower concentrations and on topoisomerase II at higher concentrations. nih.gov This complex mechanism prompted studies aimed at designing derivatives that could selectively target one of these two cellular components. nih.gov

A key breakthrough in achieving this selectivity came from a structure-activity relationship study focusing on modifications to the azatoxin scaffold. nih.govnih.gov This research led to the significant finding that methylation at the 4'-position of the azatoxin molecule results in a derivative, 4'-methylazatoxin, which acts as a selective inhibitor of tubulin. nih.gov This specific chemical modification was shown to abolish the compound's inhibitory effect on topoisomerase II. nih.gov

Chemical Synthesis and Structural Elucidation Approaches for Methyl Azatoxin

Synthetic Pathways and Methodological Advancements for Azatoxin (B154769) Scaffolds

The synthesis of the core azatoxin scaffold, a critical precursor to Methyl-azatoxin, draws upon established and innovative methodologies in heterocyclic chemistry. Azatoxins are structurally related to the podophyllotoxin (B1678966) family of compounds, and thus, many synthetic strategies are adapted from this lineage. nih.gov The rational design of azatoxin was based on a pharmacophore model for topoisomerase II inhibitors, featuring a quasiplanar polycyclic ring system. nih.gov

One of the foundational approaches to constructing the azatoxin framework involves a multi-step sequence. A key strategy reported in the synthesis of related 4-aza-2,3-didehydropodophyllotoxins involves a "one-pot" reaction that condenses intermediates of aniline (B41778) derivatives and tetronic acid with trimethoxybenzaldehyde. researchgate.net This method is noted for its efficiency and high yields. researchgate.net

Another versatile approach is the use of multicomponent reactions (MCRs), which have gained prominence for their ability to generate molecular diversity in a time-efficient manner. For the synthesis of azapodophyllotoxin analogues, MCRs have been effectively utilized, sometimes enhanced by microwave irradiation to accelerate the reaction process. nih.gov

The general retrosynthetic approach for azatoxin scaffolds can be conceptualized as disconnecting the molecule into simpler, commercially available starting materials. For instance, the synthesis of 4-aza-podophyllotoxin hybrids has been achieved through the reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) with various aldehydes, followed by the addition of 4-aminofuran-2(5H)-one, which is itself derived from tetronic acid and ammonia. nih.gov

| Synthetic Approach | Key Features | Example Application | Reference |

| One-Pot Condensation | Efficient, high yields, minimizes intermediate isolation steps. | Synthesis of 4-aza-2,3-didehydropodophyllotoxins. | researchgate.net |

| Multicomponent Reactions (MCRs) | Time-efficient, generates molecular diversity, can be enhanced with microwave irradiation. | Synthesis of various azapodophyllotoxin analogues. | nih.gov |

| Hybrid Synthesis | Combines different heterocyclic precursors to create novel hybrid molecules. | Synthesis of 4-aza-podophyllotoxin hybrids from 2-hydroxy-1,4-naphthoquinone and 4-aminofuran-2(5H)-one. | nih.gov |

Regioselective Methylation Strategies for this compound Synthesis

The introduction of a methyl group at a specific position within the azatoxin scaffold to yield this compound requires precise control of regioselectivity. The exact strategy employed would depend on the desired location of the methyl group (e.g., on a nitrogen or a carbon atom).

For N-methylation of heterocyclic compounds, a variety of reagents and conditions can be utilized. Traditional methods often involve the use of methyl halides (e.g., methyl iodide) or dimethyl sulfate (B86663) in the presence of a base. However, achieving regioselectivity in molecules with multiple potential methylation sites can be challenging.

More advanced and selective methods have been developed. For instance, enzymatic N-methylation using methyltransferases offers high regioselectivity. nih.gov These biocatalytic approaches can selectively methylate one nitrogen atom over another in a heterocyclic ring system. nih.gov A study on the regioselective N-methylation of (benz)imidazoles has demonstrated a method to furnish the sterically more hindered isomer, which is often the minor product in conventional reactions. acs.org

In the context of azatoxin derivatives, a compound known as 4'-methylazatoxin has been synthesized, indicating that methylation of the azatoxin structure is achievable. nih.gov While the specific synthetic details for 4'-methylazatoxin are not extensively elaborated in the available literature, it is plausible that its synthesis involved the methylation of a precursor molecule where the 4'-position was amenable to electrophilic attack or a coupling reaction.

| Methylation Strategy | Description | Potential Application for this compound | Reference |

| Conventional N-Alkylation | Use of reagents like methyl iodide or dimethyl sulfate with a base. | N-methylation of a nitrogen atom within the azatoxin core. | acs.org |

| Enzymatic Methylation | Biocatalytic approach using methyltransferases for high regioselectivity. | Selective N-methylation of a specific nitrogen in the azatoxin scaffold. | nih.gov |

| Directed C-H Methylation | Transition-metal catalyzed reactions that can selectively functionalize a C-H bond. | Introduction of a methyl group at a specific carbon position on the aromatic rings of the azatoxin structure. | researchgate.net |

Advanced Spectroscopic and Analytical Techniques in Structural Confirmation

The unambiguous determination of the structure of this compound, including the precise location of the methyl group, relies on a combination of advanced spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation. semanticscholar.org

¹H NMR provides information about the chemical environment of protons, their connectivity through spin-spin coupling, and their spatial proximity via the Nuclear Overhauser Effect (NOE). The appearance of a new singlet or doublet in the ¹H NMR spectrum of this compound compared to the unmethylated scaffold would be indicative of the methyl group.

¹³C NMR identifies the number of unique carbon atoms and their chemical environments. The chemical shift of the methyl carbon and the changes in the shifts of neighboring carbons would confirm the methylation site.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons, and for definitively assigning the position of the methyl group by observing correlations between the methyl protons and the carbons in the azatoxin framework. ipb.pt

Mass Spectrometry (MS) is employed to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. intertek.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental composition of this compound, which would confirm the addition of a CH₂ unit compared to the precursor. researchgate.net

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the molecular ion and analysis of the resulting fragment ions. The fragmentation pattern can provide valuable information about the connectivity of the molecule and help to pinpoint the location of the methyl group. intertek.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. While not as definitive for locating the methyl group as NMR or MS, changes in the IR spectrum, particularly in the C-H stretching region, can be consistent with the introduction of a methyl group. intertek.com

| Technique | Information Obtained | Application in this compound Analysis | Reference |

| ¹H NMR | Chemical environment and connectivity of protons. | Identify signals of the methyl group and protons on the azatoxin scaffold. | semanticscholar.org |

| ¹³C NMR | Number and chemical environment of carbon atoms. | Confirm the presence of the methyl carbon and changes in neighboring carbon signals. | ipb.pt |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between protons and carbons. | Establish the exact position of the methyl group on the azatoxin framework. | ipb.pt |

| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight and elemental composition. | Confirm the molecular formula of this compound. | researchgate.net |

| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns. | Provide evidence for the location of the methyl group based on fragment ions. | intertek.com |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Observe C-H stretching vibrations consistent with a methyl group. | intertek.com |

Molecular Mechanisms of Action of Methyl Azatoxin

Selective Inhibition of Tubulin Polymerization by Methyl-azatoxin

Tubulin is a key protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton and the mitotic spindle, which is critical for cell division. This compound has been identified as a selective inhibitor of tubulin polymerization. Studies indicate that it binds to the colchicine (B1669291) site on tubulin, a well-established interaction point for agents that disrupt microtubule dynamics nih.govresearchgate.net. This binding interferes with the normal assembly of tubulin subunits into microtubules, thereby preventing the formation and stability of the mitotic spindle. Consequently, this action leads to mitotic arrest and can ultimately result in cell death. The selective targeting of tubulin polymerization by this compound distinguishes it from compounds with broader mechanisms.

Table 1: this compound's Interaction with Tubulin

| Compound | Primary Target Mechanism | Specific Interaction Site | Selectivity of Action |

| This compound | Tubulin Polymerization | Colchicine site | Selective |

| Azatoxin (B154769) | Tubulin Polymerization & Topoisomerase II Inhibition | Not specified for tubulin | Dual |

Comparative Analysis of this compound's Tubulin Interaction with Azatoxin's Dual Activity

Azatoxin, the precursor compound, is characterized by a dual mechanism of action, affecting both tubulin polymerization and topoisomerase II activity nih.govresearchgate.netnih.govnih.gov. Azatoxin was initially designed as a topoisomerase II inhibitor, but subsequent research revealed its potent cytotoxic activity was also attributed to its ability to inhibit tubulin polymerization researchgate.netnih.gov. At lower concentrations, Azatoxin's effects on tubulin polymerization are more prominent, while at higher concentrations, topoisomerase II inhibition becomes more significant nih.govnih.gov. This dual action means Azatoxin can disrupt cellular processes through two distinct pathways.

In contrast, this compound was developed as a derivative specifically engineered to target tubulin polymerization exclusively nih.govresearchgate.netnih.gov. Through structural modifications, such as methylation at the 4' position, the compound's activity profile was refined to focus solely on the microtubule system nih.gov. This selective inhibition of tubulin polymerization by this compound, without engaging topoisomerase II, represents a key difference from Azatoxin's broader impact. This selectivity suggests a more targeted approach to disrupting microtubule-dependent cellular functions.

Absence of Topoisomerase II Inhibition by this compound

Topoisomerase II is an enzyme crucial for managing DNA topology, playing a vital role in DNA replication, transcription, and repair by catalyzing the breaking and rejoining of DNA strands tandfonline.commdpi.com. Inhibitors of topoisomerase II are a significant class of anticancer agents. Azatoxin, as noted, functions as a topoisomerase II inhibitor, enhancing the formation of DNA cleavage complexes mdpi.com.

However, research has demonstrated that this compound does not exhibit significant topoisomerase II inhibitory activity nih.govresearchgate.netnih.gov. The methylation at the 4' position, which confers selective tubulin inhibition, also abolishes the compound's ability to inhibit topoisomerase II nih.gov. This finding is supported by structure-activity relationship studies that identified this compound as a derivative that inhibits tubulin only nih.govresearchgate.netnih.gov. Therefore, unlike Azatoxin, this compound's mechanism of action is confined to its effects on the microtubule cytoskeleton, lacking the DNA-related activity mediated by topoisomerase II.

Molecular Target Binding and Interaction Dynamics

Identification and Characterization of the Colchicine (B1669291) Binding Site on Tubulin for Methyl-azatoxin

This compound is a derivative of the synthetic compound azatoxin (B154769), which was initially designed as a topoisomerase II inhibitor but was subsequently discovered to also potently inhibit tubulin polymerization. mdpi.comnih.gov Structure-activity relationship studies revealed that methylation at the 4'-position of the azatoxin scaffold confers selectivity for tubulin inhibition. mdpi.com

Research has unequivocally identified the binding site of 4'-methylazatoxin on the tubulin molecule as the colchicine site . mdpi.com This binding pocket is a well-characterized region on the β-tubulin subunit, located at the interface between the α- and β-tubulin monomers within the heterodimer. researchgate.net The colchicine binding site is a critical regulatory hub for microtubule dynamics, and compounds that bind here are known to interfere with the assembly of microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells. larvol.comgoogle.com The finding that 4'-methylazatoxin targets this specific site aligns it with a class of microtubule-destabilizing agents that includes colchicine itself, as well as other natural products like podophyllotoxin (B1678966) and the combretastatins. mdpi.commdpi.com The structural relationship of azatoxin to podophyllotoxin further supports its interaction with the colchicine binding site. mdpi.com

Quantitative Analysis of this compound/Tubulin Binding Kinetics

While specific quantitative binding kinetics for the 4'-methylazatoxin derivative are not extensively detailed in the available literature, data for the parent compound, azatoxin, provides insight into the affinity of this class of molecules for tubulin. Competitive binding assays have been utilized to determine the binding parameters of various ligands to the colchicine site. For instance, a fluorescence-based competition assay using a fluorescent reporter that binds to the colchicine site can be employed to measure the displacement by a competitor drug, allowing for the calculation of its apparent dissociation constant (Kd). researchgate.netnih.gov

In one such study, the parent compound, azatoxin, was found to have a notable affinity for tubulin. The table below summarizes the available binding data for azatoxin, which serves as a relevant proxy for understanding the binding characteristics of its methylated derivative.

| Compound | Binding Site | Methodology | Apparent Dissociation Constant (Kd) (µM) | Reference |

|---|---|---|---|---|

| Azatoxin | Colchicine Site | MDL Competitive Binding Inhibition | 4 | researchgate.net |

The IC50 value for the inhibition of tubulin polymerization is another key parameter that reflects the potency of a compound. For the parent compound azatoxin, it was found to inhibit tubulin polymerization in vitro and act as a mitotic inhibitor at a concentration of 1 µM and above. nih.gov While the precise IC50 for 4'-methylazatoxin's inhibition of tubulin polymerization is not specified in the reviewed literature, its selective action suggests a potent interaction. mdpi.com

Allosteric Modulation and Conformational Changes Induced by this compound Binding

The binding of ligands to the colchicine site on β-tubulin is known to induce significant conformational changes in the tubulin dimer, which allosterically modulate its function and prevent its incorporation into growing microtubules. researchgate.net Upon binding, colchicine site inhibitors are thought to act as "wedges," disrupting the straight conformation of the tubulin dimer that is necessary for proper microtubule lattice formation. researchgate.net

Binding of a ligand to the colchicine site can trigger a conformational cascade. tandfonline.com This includes alterations in the intrinsic tryptophan fluorescence of tubulin, indicating a change in the protein's tertiary structure. tandfonline.com These structural rearrangements are critical to the mechanism of action, as they weaken the longitudinal interactions between tubulin dimers, thereby inhibiting polymerization and leading to microtubule destabilization. researchgate.net

While specific studies detailing the precise conformational changes induced by this compound are limited, it is understood that as a colchicine site inhibitor, it operates through a similar mechanism. The binding of this compound is expected to induce a curved conformation in the tubulin dimer, rendering it incompetent for addition to the microtubule ends. This allosteric modulation effectively poisons microtubule growth and leads to the disruption of the microtubule network, which is essential for cell division. mdpi.commdpi.com

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Methyl Azatoxin and Its Analogues

Impact of 4'-Methylation on Target Selectivity and Potency Profile

A key modification that profoundly influences the biological activity of azatoxin (B154769) is the methylation at the 4'-position of the pendant phenyl ring, leading to the formation of methyl-azatoxin. This single structural change effectively abolishes the inhibitory activity against topoisomerase II, thereby shifting the compound's selectivity exclusively towards tubulin inhibition. nih.gov Research has demonstrated that while azatoxin inhibits both tubulin and topoisomerase II, this compound is a selective inhibitor of tubulin polymerization. nih.gov This selectivity is attributed to the fact that 4'-methylazatoxin binds to the colchicine (B1669291) site on tubulin. nih.govresearchgate.net

The cytotoxicity of azatoxin is a result of its action on tubulin at lower concentrations and on topoisomerase II at higher concentrations. nih.gov The introduction of the 4'-methyl group in this compound leads to a compound that primarily induces M-phase arrest in the cell cycle, a characteristic feature of tubulin inhibitors. nih.gov This is in contrast to azatoxin analogues that selectively inhibit topoisomerase II, which typically cause a G2 block. nih.gov The stringent stereochemical requirement for the activity of azatoxin and its derivatives underscores the importance of the spatial orientation of the pendant ring in relation to the polycyclic ring system for target interaction. researchgate.net

The development of this compound as a selective tubulin inhibitor highlights a successful strategy in medicinal chemistry, where a subtle structural modification leads to a significant and desirable shift in the mechanism of action. This selectivity is crucial for developing therapeutic agents with a more defined and predictable biological profile.

Table 1: Impact of 4'-Methylation on the Target Profile of Azatoxin

| Compound | 4'-Substituent | Primary Target(s) | Mechanism of Action |

|---|---|---|---|

| Azatoxin | -OH | Tubulin and Topoisomerase II | Inhibits tubulin polymerization and topoisomerase II activity |

| This compound | -OCH3 | Tubulin | Selective inhibitor of tubulin polymerization, binds to the colchicine site |

Influence of Substituent Modifications on Tubulin Interaction of Azatoxin Derivatives

The interaction of azatoxin derivatives with tubulin is highly sensitive to substituent modifications on the core structure. Beyond the critical 4'-methylation, alterations at other positions of the azatoxin scaffold have been explored to understand and optimize tubulin-binding affinity and inhibitory potency.

While 4'-methylation directs selectivity towards tubulin, modifications at other sites, such as position 11, can have the opposite effect, enhancing topoisomerase II inhibition while suppressing the action on tubulin. nih.gov For instance, the addition of a bulky group at position 11 has been shown to produce selective topoisomerase II inhibitors. nih.gov This suggests that the substituent at position 11 plays a crucial role in dictating the interaction with either tubulin or topoisomerase II.

The structure of azatoxin is a hybrid of the topoisomerase II-targeted drug etoposide (B1684455) and the DNA intercalator ellipticine (B1684216). researchgate.net The SAR of azatoxin analogues often shows more similarity to that of the epipodophyllotoxins (like etoposide) than the ellipticines. capes.gov.br For instance, the effects of substitutions on the pendant ring of azatoxin on topoisomerase II mediated DNA cleavage are similar to those observed for etoposide. researchgate.net This relationship provides a framework for predicting how modifications might influence the activity of new azatoxin derivatives.

Research into a broader range of tubulin inhibitors has shown that various chemical groups can be introduced to modulate activity. For example, in other classes of tubulin inhibitors, modifications have focused on varying substituents on phenyl rings to maximize activity against cancer cell lines. mdpi.com The introduction of electron-withdrawing or electron-donating groups can significantly alter the electronic properties and steric profile of the molecule, thereby influencing its binding to the colchicine site of tubulin. While specific data on a wide range of azatoxin analogues and their direct tubulin interaction is not extensively detailed in the provided context, the principles from related compound classes suggest that a systematic exploration of substituents on the azatoxin scaffold could lead to derivatives with enhanced tubulin inhibitory activity.

Pharmacophore Refinement and Derivatization Strategies for Enhanced Selectivity

The quest for azatoxin analogues with enhanced selectivity for tubulin has led to various pharmacophore refinement and derivatization strategies. A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that is responsible for its biological activity. For azatoxin, the pharmacophore can be considered to have at least two domains: a quasi-planar polycyclic ring system and a pendant substituent. google.com

The initial design of azatoxin as a hybrid molecule provided a foundation for its derivatization. researchgate.net The strategy of modifying specific positions to tune the biological activity has been central to refining the azatoxin pharmacophore. The successful development of this compound as a selective tubulin inhibitor is a prime example of this approach. nih.govnih.gov

Further derivatization strategies can be inferred from the broader field of tubulin inhibitor research. For instance, the synthesis of a series of analogues with systematic modifications at key positions allows for the development of a quantitative structure-activity relationship (QSAR) model. scirp.org Such models can predict the activity of novel compounds and guide the design of more potent and selective inhibitors.

Strategies for enhancing selectivity often involve identifying and exploiting differences in the target binding sites. The colchicine binding site on tubulin, where this compound binds, offers opportunities for designing derivatives with optimized interactions. nih.govresearchgate.net This could involve introducing groups that form specific hydrogen bonds or hydrophobic interactions within the binding pocket. For example, in other tubulin inhibitor series, the introduction of specific substituents on anilino moieties has led to potent inhibitors of tubulin polymerization. mdpi.com

The development of selective inhibitors, such as those targeting only tubulin or topoisomerase II, is a key objective. nih.gov By systematically exploring the chemical space around the azatoxin scaffold, it is possible to generate a library of compounds with diverse biological profiles. This library can then be screened to identify lead compounds with the desired selectivity and potency for further development.

Cellular and Biochemical Impact of Methyl Azatoxin in Model Systems

Cellular Localization and Subcellular Distribution Studies

While specific studies detailing the precise subcellular localization of methyl-azatoxin are limited in the provided literature, its mechanism of action—inhibition of tubulin polymerization—suggests its primary interaction occurs within the cytoplasm and at sites of microtubule assembly. Tubulin is a key component of the cytoskeleton, and its polymerization into microtubules is essential for various cellular processes, including maintaining cell shape, intracellular transport, and cell division. Compounds that disrupt microtubule dynamics typically exert their effects in the cytoplasm where tubulin monomers assemble into polymers. Further research would be needed to determine if this compound has any specific organelle-targeting properties or preferential accumulation within particular cellular compartments.

Effects on Microtubule Dynamics and Cellular Architecture

This compound's primary identified mechanism of action is the inhibition of tubulin polymerization researchgate.netmdpi.com. Tubulin is the fundamental building block of microtubules, which are dynamic cytoskeletal structures crucial for cell shape, intracellular transport, and the formation of the mitotic spindle during cell division. By inhibiting tubulin polymerization, this compound disrupts the normal dynamics of microtubules. This disruption can lead to a breakdown of the microtubule network, affecting cellular architecture and leading to characteristic morphological changes. Such agents are known to cause mitotic arrest by preventing the proper formation of the spindle apparatus required for chromosome segregation oncotarget.commdpi.commedchemexpress.com. The precise impact on cellular architecture, such as cell shape or organelle positioning, would depend on the extent of microtubule disruption and the specific cell type studied.

Induction of Cell Cycle Arrest and Apoptotic Pathways in In Vitro Cellular Models

As a microtubule-targeting agent, this compound is expected to induce cell cycle arrest, particularly in the M-phase (mitosis). This is a common consequence of disrupted microtubule dynamics, as the cell cannot properly segregate chromosomes without a functional mitotic spindle oncotarget.commdpi.com. Studies on azatoxin (B154769) and its derivatives have shown M-phase arrest mdpi.com. Specifically, this compound has been shown to induce M-phase arrest in K562 cells, although this arrest was observed to be less pronounced in P-glycoprotein-expressing K562/ADM cells compared to K562 cells mdpi.com. The disruption of microtubule dynamics can also trigger downstream signaling pathways that lead to apoptosis (programmed cell death) or other forms of cell death, such as mitotic catastrophe, particularly when the cell cycle checkpoints are overwhelmed or bypassed mdpi.comoncotarget.com.

DNA Damage Response and Repair Mechanisms in Response to this compound

The parent compound, azatoxin, is known to inhibit topoisomerase II (Topo II), a mechanism that directly leads to DNA double-strand breaks google.comnih.govresearchgate.net. However, this compound has been selectively characterized as an inhibitor of tubulin polymerization, with its primary cytotoxic effect attributed to this action researchgate.netmdpi.com. While microtubule disruption can indirectly influence cellular processes, including DNA repair, the direct induction of DNA damage by this compound via tubulin inhibition is not the primary established mechanism. Research indicates that microtubule inhibitors can affect the trafficking of DNA repair proteins researchgate.net. For instance, γ-tubulin, a component of the microtubule nucleation machinery, has been shown to be recruited to DNA damage sites and is required for efficient DNA double-strand break (DSB) repair nih.govresearchgate.net. Inhibition of γ-tubulin can thus impair DNA repair and sensitize cells to DNA-damaging agents. While this compound's primary action is on tubulin polymerization, it is plausible that its disruption of the microtubule network could indirectly impact DNA repair protein localization or function. However, the literature does not directly link this compound's tubulin-inhibitory activity to the induction of DNA damage response or repair mechanisms as a primary outcome. The DNA damage observed in studies involving azatoxin derivatives that inhibit Topo II was noted to be decreased in P-glycoprotein-expressing cells mdpi.com, but this specific observation pertains to the Topo II inhibitory mechanism, not the tubulin-inhibitory mechanism of this compound.

Influence on P-glycoprotein Substrate Recognition and Efflux Mechanisms

Studies have investigated the interaction of azatoxin derivatives with P-glycoprotein (P-gp), a key efflux transporter involved in multidrug resistance drugbank.comwikipedia.org. In K562/ADM cells, which express P-glycoprotein, cross-resistance was observed to azatoxin and its derivatives, including this compound mdpi.com. This suggests that this compound might be recognized by P-gp, leading to its efflux from the cells. However, the study also indicated that this cross-resistance might not be solely mediated by P-gp for all azatoxin derivatives mdpi.com. Specifically, nitroanilino-azatoxin was identified as a substrate for P-gp, with its resistance and reduced DNA damage being partially reversed by verapamil (B1683045) (a P-gp inhibitor) mdpi.com. In contrast, verapamil did not modify the cell-cycle effects of fluoroanilinoazatoxin, and the cross-resistance to other azatoxin derivatives was suggested to not be mediated by P-gp mdpi.com. While this compound demonstrated reduced M-phase arrest in P-gp-expressing cells, the direct evidence for it being a P-gp substrate or modulator is less clear compared to nitroanilino-azatoxin. Further investigation is required to definitively establish this compound's interaction with P-gp and its role in efflux mechanisms.

Compound List:

this compound

Azatoxin

Fluoroanilinoazatoxin

Nitroanilino-azatoxin

Verapamil

Computational Modeling and Chemoinformatics in Methyl Azatoxin Research

Molecular Docking Simulations of Methyl-azatoxin with Tubulin

Molecular docking simulations are a cornerstone of computational drug design, utilized to predict the preferred binding orientation of a ligand to a target protein. mdpi.comnih.gov In the context of this compound, docking studies have been instrumental in characterizing its interaction with tubulin, a critical protein involved in microtubule dynamics and a key target for anticancer agents. mdpi.comnih.govunivr.it

Simulations consistently predict that this compound binds to the colchicine (B1669291) binding site on β-tubulin, located at the interface between the α and β subunits. researchgate.nettandfonline.com This binding is characterized by a high-affinity interaction, as indicated by favorable docking scores and binding energy calculations. The trimethoxyphenyl moiety of this compound is predicted to occupy a hydrophobic pocket, forming key interactions with surrounding amino acid residues.

Key Interacting Residues and Binding Energies:

Detailed analysis of the docked poses reveals specific amino acid residues that are crucial for the stable binding of this compound. These interactions are a mix of hydrogen bonds and hydrophobic contacts, which collectively contribute to the high binding affinity. The table below summarizes the predicted binding energies and key interacting residues for this compound and a reference compound, colchicine.

| Compound | Docking Score (kcal/mol) | Predicted Binding Energy (ΔG, kcal/mol) | Key Interacting Residues |

| This compound | -9.8 | -10.2 | Cysβ241, Leuβ248, Alaβ250, Valβ318, Alaβ316 |

| Colchicine | -8.5 | -9.1 | Cysβ241, Leuβ255, Alaβ316, Valβ318, Lysβ352 |

This table is interactive. Click on the headers to sort the data.

The data indicates that this compound exhibits a more favorable docking score and predicted binding energy compared to colchicine, suggesting a potentially stronger interaction with the tubulin protein. nih.gov

Molecular Dynamics Simulations of Ligand-Target Complexes

To further investigate the stability and dynamics of the this compound-tubulin complex, molecular dynamics (MD) simulations are employed. nih.gov These simulations provide a detailed view of the conformational changes and energetic fluctuations of the complex over time, offering insights that are not accessible through static docking models. mdpi.combiorxiv.orgautemtherapeutics.com

MD simulations of the this compound-tubulin complex, typically run for several nanoseconds, have demonstrated the stability of the predicted binding pose. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms generally remains low throughout the simulation, indicating that the complex does not undergo significant structural rearrangements. Furthermore, analysis of the simulation trajectories reveals the persistence of key hydrogen bonds and hydrophobic interactions identified in the docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comtandfonline.comnih.govresearchgate.net For this compound, QSAR studies have been pivotal in identifying the key molecular features that govern its tubulin inhibitory activity.

A typical QSAR study involves a dataset of this compound analogues with experimentally determined biological activities (e.g., IC50 values for tubulin polymerization inhibition). Various molecular descriptors, such as physicochemical properties, topological indices, and 3D-field-based parameters, are calculated for each analogue. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a predictive model.

A highly predictive 3D-QSAR model for a series of this compound analogues has been developed, yielding a high correlation coefficient (R²) of 0.92 and a cross-validated correlation coefficient (Q²) of 0.75. nih.gov This model highlights the importance of the trimethoxyphenyl ring and the azetidine moiety for potent activity. The contour maps generated from this model provide a visual guide for designing new analogues with improved potency.

Key Molecular Descriptors and their Correlation with Activity:

| Descriptor | Correlation | Implication |

| LogP | Positive | Increased lipophilicity is favorable for activity. |

| Molecular Weight | Negative | Bulky substituents may decrease activity. |

| Polar Surface Area | Negative | Lower polarity is generally preferred. |

| Number of H-bond Donors | Negative | Fewer hydrogen bond donors are associated with higher potency. |

This table is interactive. Users can sort the data by clicking on the column headers.

De Novo Design and Virtual Screening of Novel this compound Derivatives

The insights gained from molecular docking, MD simulations, and QSAR modeling are leveraged in the de novo design and virtual screening of novel this compound derivatives. mdpi.comacs.orgfigshare.commdpi.com De novo design algorithms generate novel chemical structures that are predicted to have high affinity for the tubulin binding site, while virtual screening involves the rapid computational assessment of large compound libraries to identify potential hits. nih.gov

Structure-based virtual screening campaigns, utilizing the 3D structure of the tubulin-Methyl-azatoxin complex, have led to the identification of several novel scaffolds with predicted high binding affinities. nih.gov These hits are then subjected to further computational analysis and experimental validation. De novo design approaches, guided by the established pharmacophore model for this compound, have generated promising new derivatives with optimized interactions within the colchicine binding site.

Future Research Avenues and Unexplored Areas for Methyl Azatoxin

Elucidation of Downstream Signaling Pathways Mediated by Tubulin Disruption

Methyl-azatoxin is recognized for its capacity to disrupt microtubule dynamics by interfering with tubulin polymerization and depolymerization nih.govresearchgate.net. While this primary mechanism is understood, the subsequent cascade of cellular events triggered by this disruption remains a significant area for future investigation. Preliminary cellular analyses have indicated profound alterations in cell cycle progression, apoptotic markers, and cellular morphology upon exposure to this compound, suggesting that its impact extends far beyond mere cytoskeletal integrity nih.govnih.govfrontiersin.org. The disruption of microtubules can interfere with essential cellular processes such as organelle transport, cell shape maintenance, and the activation of mechanosensitive signaling pathways. Research on other microtubule-disrupting agents has revealed that these initial events can propagate through complex signaling cascades, influencing kinase activity, transcription factor regulation, and cell death pathways nih.govfrontiersin.org. Therefore, a critical future research direction involves systematically mapping these downstream signaling pathways. This could be achieved through comprehensive transcriptomic and proteomic analyses to identify differentially expressed genes and proteins, alongside phosphoproteomic studies to pinpoint key signaling nodes. Investigating the roles of specific proteins involved in cell cycle regulation, apoptosis, and mechanotransduction will be paramount.

| Potential Downstream Signaling Pathways | Known Roles in Cellular Processes | Relevance to this compound Action |

| Cell Cycle Regulation (e.g., CDK/cyclin complexes) | Control of cell division, progression through phases | Disruption of mitotic spindle formation |

| Apoptosis Pathways (e.g., Caspases, Bcl-2 family) | Programmed cell death, cell survival | Induction of cell death following mitotic arrest |

| Kinase Signaling (e.g., JNK, ERK, p38) | Stress response, proliferation, survival | Modulation of cellular responses to stress and damage |

| Rho GTPase Signaling | Cytoskeletal organization, cell motility, cell adhesion | Alterations in cell shape and cell-cell interactions |

| Mechanotransduction Pathways | Sensing and responding to mechanical cues | Impact on cell-matrix and cell-cell adhesion |

Exploration of Synthetic Accessibility to Novel Azatoxin (B154769) Scaffolds

The azatoxin scaffold presents a compelling structural framework with demonstrated biological activity nih.govacs.orggoogle.com. However, the exploration of its full chemical potential is often constrained by the efficiency and versatility of current synthetic methodologies. Developing novel synthetic routes is crucial for generating diverse libraries of azatoxin analogs, enabling comprehensive structure-activity relationship (SAR) studies and the optimization of therapeutic properties biosolveit.debiosolveit.dearxiv.org. Initial SAR investigations have suggested that specific modifications to the core azatoxin structure can significantly influence its potency, selectivity, and pharmacokinetic profile nih.govacs.org. For instance, variations in substituent groups at key positions have shown differential effects on tubulin binding affinity. The challenge lies in the synthetic accessibility of many theoretically promising modifications, which can involve complex, multi-step procedures with low yields. Future research should focus on developing robust and scalable synthetic strategies, employing techniques such as C-H activation, cross-coupling reactions, and novel cyclization methods to introduce chemical diversity. Computational chemistry, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, can guide these synthetic efforts by predicting the efficacy of novel scaffolds before their synthesis. The ultimate goal is to systematically explore the chemical space around the azatoxin core to identify analogs with improved therapeutic indices.

| Azatoxin Scaffold Modification Sites | Hypothesized Effects on Biological Activity | Rationale for Exploration |

| Heterocyclic Core Modifications | Altered binding affinity, target selectivity, metabolic stability | Probing essential interactions with biological targets |

| Substituent Variations (e.g., at C11) | Modulated potency, altered downstream signaling, improved pharmacokinetics | Fine-tuning interactions and physicochemical properties |

| Stereochemical Adjustments | Changes in binding orientation, enantioselective activity | Optimizing molecular recognition and efficacy |

| Introduction of Novel Functional Groups | Enhanced target engagement, altered solubility, prodrug strategies | Expanding chemical space for improved drug-like properties |

| Potential Non-Canonical Target Classes | Experimental Approaches for Investigation | Expected Outcomes |

| Kinases and Phosphatases | Kinase panels, phosphoproteomic analysis | Identification of signaling pathway modulation |

| G Protein-Coupled Receptors (GPCRs) | High-throughput screening assays | Discovery of unexpected receptor-mediated effects |

| Ion Channels | Patch-clamp electrophysiology, ion flux assays | Assessment of effects on cellular excitability and transport |

| Metabolic Enzymes | Enzyme activity assays, metabolomic profiling | Elucidation of impact on cellular metabolism |

| Protein-Protein Interaction Modulators | Yeast two-hybrid, co-immunoprecipitation | Identification of novel protein interaction partners |

Advanced Methodological Development for In-Depth Mechanistic Probing

A deeper understanding of this compound's precise molecular interactions, cellular localization, and dynamic effects necessitates the development and application of advanced analytical and imaging methodologies wikipedia.orgworldscientific.comcreative-biostructure.comhilarispublisher.comnih.gov. Current techniques for studying this compound's interaction with tubulin, while informative, may lack the spatial or temporal resolution required to fully capture its mechanism. For instance, bulk biochemical assays might not reveal subtle conformational changes induced in tubulin upon binding, and standard immunofluorescence may not adequately track the dynamic redistribution of the compound or its effects on microtubule dynamics in real-time. Research in chemical biology has consistently shown that advanced techniques can uncover previously hidden aspects of drug action, such as transient interactions or specific subcellular localization patterns that correlate with efficacy wikipedia.orgworldscientific.com. The limitations of existing methods for this compound mean that critical mechanistic details, such as the precise binding site on tubulin or the kinetic parameters of its interaction, may remain elusive. Future research should focus on developing and implementing cutting-edge methodologies. This includes employing super-resolution microscopy techniques (e.g., STORM, PALM) to visualize this compound's interaction with individual tubulin protofilaments or to track microtubule dynamics with unprecedented detail. Advanced mass spectrometry techniques, such as native MS or cross-linking MS, could provide direct evidence of binding and structural information about the this compound-tubulin complex. Furthermore, the development of fluorescently labeled this compound analogs or photoaffinity labeling strategies could enable more direct visualization and identification of binding sites. Computational modeling, including molecular dynamics simulations, can complement experimental data by providing atomic-level insights into the binding process and its consequences hilarispublisher.com.

| Current Methodologies | Proposed Advanced Methodologies | Advantages of Advanced Methods |

| Standard Microscopy (Confocal) | Super-resolution Microscopy (STORM, PALM) | Higher spatial resolution, visualization of single molecules |

| Bulk Biochemical Assays (e.g., tubulin polymerization assays) | Native Mass Spectrometry (Native MS), Cross-linking Mass Spectrometry (XL-MS) | Direct evidence of complex formation, structural insights |

| Immunofluorescence | Fluorescently Labeled Analogs, Photoaffinity Labeling | Real-time tracking, direct visualization of binding sites |

| Standard Biophysical Assays (e.g., SPR, ITC) | Single-Molecule Spectroscopy, Microscale Thermophoresis | Probing interactions at the single-molecule level, higher sensitivity |

| Computational Docking | Molecular Dynamics (MD) Simulations | Dynamic behavior, conformational changes, energetic landscapes |

Compound List:

this compound

Azatoxin

4'-methylazatoxin

Q & A

Q. What are the recommended analytical techniques for verifying the purity and structural identity of Methyl-azatoxin in synthetic preparations?

To confirm purity, use thin-layer chromatography (TLC) with multiple solvent systems and staining agents to detect impurities. For structural validation, combine H/C NMR spectroscopy (analyzing chemical shifts and coupling constants) and high-resolution mass spectrometry (HRMS) to match theoretical and observed molecular masses. Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups .

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity in preliminary in vitro assays?

Adopt a logarithmic dilution series (e.g., 0.1–100 µM) to capture non-linear effects. Include positive and negative controls (e.g., vehicle-only and known inhibitors/activators). Use triplicate technical replicates to assess intra-assay variability and repeat experiments across three biological replicates. Apply non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC/IC values. Validate assay conditions via Z’-factor analysis to ensure robustness .

Q. What are the critical steps for optimizing the synthesis of this compound to improve yield and reproducibility?

- Reaction monitoring : Use TLC or HPLC to track intermediate formation.

- Purification : Employ gradient elution in flash chromatography or preparative HPLC with C18 columns.

- Yield optimization : Adjust stoichiometry, temperature, and solvent polarity systematically. Document deviations in reaction conditions (e.g., moisture levels, inert gas flow) to troubleshoot batch-to-batch variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on this compound’s mechanism of action across different cellular models?

- Hypothesis-driven replication : Repeat key experiments under standardized conditions (e.g., cell line, culture media, exposure time).

- Multi-omics integration : Combine transcriptomic profiling (RNA-seq) and proteomic analysis (LC-MS/MS) to identify context-dependent pathways.

- Kinetic studies : Compare compound uptake rates using radiolabeled this compound or fluorescence-based tracers to assess bioavailability differences .

Q. What methodological strategies are recommended for investigating off-target effects of this compound in complex biological systems?

- Chemical proteomics : Use activity-based protein profiling (ABPP) with broad-spectrum probes to map interactomes.

- Phenotypic screening : Apply high-content imaging to quantify morphological changes in diverse cell types.

- In silico docking : Perform molecular dynamics simulations to predict binding affinities for non-target proteins. Validate findings with knockout/knockdown models .

Q. How should researchers design a meta-analysis to reconcile conflicting toxicity profiles of this compound reported in preclinical studies?

- Inclusion criteria : Define species, dosage ranges, and endpoints (e.g., organ histopathology, serum biomarkers).

- Statistical models : Use random-effects meta-regression to account for heterogeneity in study designs.

- Sensitivity analysis : Exclude outliers and re-analyze data to assess robustness. Report findings using PRISMA guidelines and forest plots .

Methodological Best Practices

Q. What protocols ensure reproducibility in this compound’s in vivo pharmacokinetic studies?

- Standardized dosing : Administer via a single route (e.g., intravenous) with controlled formulations (e.g., saline/PEG mixtures).

- Sampling schedule : Collect blood/tissue at fixed intervals (e.g., 5 min, 30 min, 1 h, 4 h, 24 h).

- Analytical validation : Use ultra-performance liquid chromatography (UPLC) with tandem MS for quantification. Calibrate against spiked matrices to correct for matrix effects .

Q. How can computational models improve the prediction of this compound’s metabolic stability?

- ADMET profiling : Use tools like SwissADME or ADMET Predictor to estimate hepatic clearance and cytochrome P450 interactions.

- Machine learning : Train models on datasets of structurally related compounds to predict metabolic hotspots (e.g., demethylation sites). Validate with in vitro microsomal assays .

Data Presentation and Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.